

Arginine Butyrate: A Technical Guide to the Toxicology and Safety Profile

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Compound of Interest		
Compound Name:	Arginine butyrate	
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Disclaimer: This document summarizes publicly available information on the toxicology and safety of **arginine butyrate** and its components. Comprehensive proprietary toxicology data for **arginine butyrate** may exist but was not found in the public domain during the compilation of this guide. Inferences are drawn from studies on L-arginine and other butyrate salts where direct data on **arginine butyrate** is unavailable.

Executive Summary

Arginine butyrate is a salt composed of the amino acid L-arginine and the short-chain fatty acid butyrate. It has been investigated for various therapeutic applications, including hemoglobinopathies and certain cancers. This technical guide provides a comprehensive overview of the available non-clinical and clinical safety and toxicology data for arginine butyrate. The primary mechanism of action for the butyrate moiety is the inhibition of histone deacetylases (HDACs). Pharmacokinetic studies reveal that butyrate is rapidly eliminated from the body. Clinical trials have established a safety profile with minimal toxicity at standard therapeutic doses, although dose-limiting effects have been observed at higher concentrations. Detailed data on genotoxicity, carcinogenicity, and reproductive toxicity for arginine butyrate are limited in publicly accessible literature; therefore, data from studies on L-arginine and a surrogate butyrate compound are presented to provide a broader toxicological context.

Non-Clinical Toxicology



Comprehensive non-clinical toxicology studies specifically for **arginine butyrate** are not widely available in the public literature. However, one study notes that acute and chronic toxicology tests were performed.[1] To construct a potential safety profile, this section summarizes available data on its components, L-arginine and a surrogate butyrate compound, butyric acidrich triglyceride oil.

Acute Toxicity

No specific LD50 value for arginine butyrate was identified. For its components:

• L-Arginine: The oral LD50 in rats is greater than 5,110 mg/kg body weight.[2] No mortality or signs of toxicity were observed at this dose.

Repeated-Dose Toxicity

- L-Arginine: In a 13-week oral toxicity study in Sprague-Dawley rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 3,300 mg/kg/day for males and 3,900 mg/kg/day for females.[3] No treatment-related changes were observed in clinical signs, body weight, organ weight, or histopathology.[3]
- Butyric Acid-Rich Triglyceride Oil (as a surrogate for butyrate): In a 90-day repeat-dose oral toxicity study in rats, the NOAEL was determined to be 4,650 mg/kg/day, which was the highest dose tested.[4] No treatment-related adverse effects were reported.[4]

Genotoxicity

Specific genotoxicity studies for **arginine butyrate** are not available in the reviewed literature. However, for a surrogate butyrate compound:

Butyric Acid-Rich Triglyceride Oil: This compound was not mutagenic in a microbial reverse
mutation assay (Ames Test) and was not considered to be clastogenic or aneugenic in a
human lymphocyte micronucleus assay.[4]

Carcinogenicity

No carcinogenicity studies for **arginine butyrate** were identified in the public domain. A Safety Data Sheet for **arginine butyrate** indicates "no data available" for carcinogenicity.



Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for **arginine butyrate** are not publicly available.

Butyric Acid-Rich Triglyceride Oil (as a surrogate for butyrate): In an extended one-generation reproductive toxicology study in rats, the NOAEL was considered to be 4,650 mg/kg/day (the highest dose tested).[4] There were no biologically important changes in maternal body weights or on any of the parameters analyzed in the F1 generation.[4]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of butyrate administered as **arginine butyrate** is characterized by rapid elimination.

- Half-Life: In mice and rabbits, the half-life of butyrate is less than 5 minutes.[1] In humans, the elimination is biphasic, with an initial rapid phase (half-life of approximately 0.5 minutes) followed by a slower phase (half-life of approximately 13.7 minutes).[1][5]
- Distribution: Following administration of radiolabelled butyrate salts in mice, radioactivity is rapidly detected in the blood and is maintained for relatively long periods in various organs, primarily the liver.[1][5]

Clinical Safety Profile

Arginine butyrate has been evaluated in several clinical trials, primarily for hemoglobinopathies and Epstein-Barr virus-associated malignancies.

- Adverse Events: At standard doses, drug toxicity is reported as minimal.[6] However, at higher doses, adverse effects have been noted. Reversible somnolence or stupor occurred at doses greater than 1,000 mg/kg/day.[7] In one instance, a grand mal seizure was reported in a patient who inadvertently received a very high dose of 2,000 mg/kg over six hours.[6] In a study on patients with X-linked Adrenoleukodystrophy, all blood chemical and hematologic values remained within the normal range throughout a 4-month infusion period.[8]
- Dose-Limiting Toxicity: In a Phase 1/2 trial, dose-limiting toxicities occurred at the 1,500 to 2,000 mg/kg/day dose levels. The maximum tolerated dose for **arginine butyrate** in



combination with ganciclovir was established as 1,000 mg/kg/day.[7]

Data Tables

Table 1: Pharmacokinetic Parameters of Butyrate (from

Arginine Butyrate Administration)

Species	Half-Life	Notes
Mice	< 5 minutes	-
Rabbits	~ 4.5 minutes	-
Humans	Biphasic: 0.5 min (initial), 13.7 min (second)	Intravenous administration

Data sourced from[1][5]

Table 2: Summary of Non-Clinical Toxicology Data for Arginine and Butyrate Surrogate



Substance	Study Type	Species	Route	Key Finding
L-Arginine	Acute Oral Toxicity	Rat	Oral	LD50 > 5,110 mg/kg
L-Arginine	13-Week Repeated Dose	Rat	Oral	NOAEL: 3,300 mg/kg/day (male), 3,900 mg/kg/day (female)
Butyric Acid-Rich Triglyceride Oil	90-Day Repeated Dose	Rat	Oral	NOAEL: 4,650 mg/kg/day
Butyric Acid-Rich Triglyceride Oil	Genotoxicity (Ames)	-	In vitro	Negative
Butyric Acid-Rich Triglyceride Oil	Genotoxicity (Micronucleus)	-	In vitro	Negative
Butyric Acid-Rich Triglyceride Oil	Reproductive Toxicity	Rat	Oral	NOAEL: 4,650 mg/kg/day

Data sourced from[2][3][4]

Table 3: Adverse Events in Human Clinical Trials with

Arginine Butyrate

Dose	Adverse Event	Severity	Frequency
Standard Doses (e.g., 500 mg/kg/day)	Minimal Toxicity	Mild	Not specified
> 1,000 mg/kg/day	Somnolence, Stupor	Dose-limiting, Reversible	3 of 15 patients in one study
2,000 mg/kg (rapid infusion over 6h)	Grand Mal Seizure	Severe	1 patient (accidental overdose)

Data sourced from[6][7]



Experimental Protocols Protocol: 13-Week Oral Toxicity Study of L-Arginine in Rats

- Test System: Male and female Sprague-Dawley rats.
- Administration: L-arginine was incorporated into a standard diet at doses of 1.25%, 2.5%, and 5.0% (w/w). A control group received a standard diet. Diets were administered ad libitum.
- Duration: 13 continuous weeks, followed by a 5-week recovery period.
- Parameters Monitored:
 - Clinical signs
 - Body weights
 - Diet consumption
 - Ophthalmology
 - Gross pathology
 - Organ weight
 - Histopathology
 - Plasma glucose and hematology (at week 5 and end of administration)
- Outcome: The NOAEL was determined based on the absence of treatment-related adverse effects.[3]

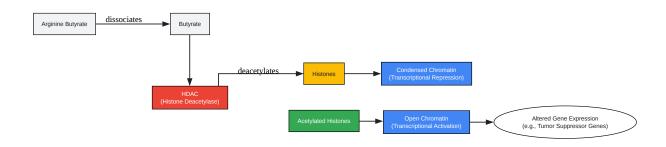
Protocol: Phase II Randomized Trial of Arginine Butyrate in Sickle Cell Ulcers

• Study Design: Randomized, multicenter study.



- Participants: Patients with refractory sickle cell leg ulcers.
- Treatment Arms:
 - Arm I (Control): Standard local care dressing only.
 - Arm II (Treatment): Standard local care plus Arginine Butyrate.
- Dosing Regimen: Arginine Butyrate administered as an IV infusion at an initial dose of 500 mg/kg over 6-9 hours, 5 days per week for 12 weeks. The dose could be increased to 750 mg/kg.
- Primary Endpoint: Ulcer healing rate, calculated by computerized planimetry of weekly ulcer tracings.
- Follow-up: Patients with significant healing could continue therapy for additional 8-week cycles. Patients in the control arm could cross over to the treatment arm if ulcers did not show sufficient healing after 12 weeks.

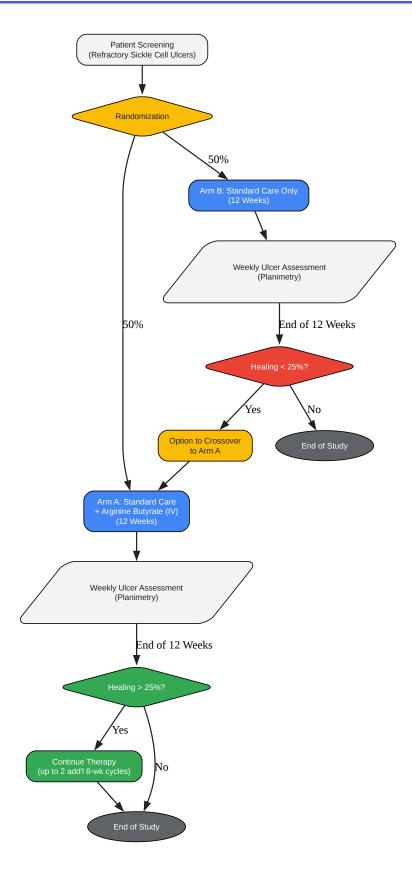
Visualizations: Signaling Pathways and Workflows



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Caption: Mechanism of Action: Butyrate inhibits HDAC, leading to histone hyperacetylation and transcriptional activation.





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Caption: Workflow for a randomized controlled trial of arginine butyrate for sickle cell ulcers.



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